molecular formula C10H9NO2 B8376885 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone CAS No. 943751-76-6

1-(3-Furanyl)-4-methyl-2(1H)-pyridinone

Cat. No.: B8376885
CAS No.: 943751-76-6
M. Wt: 175.18 g/mol
InChI Key: RQAJWXMJUYTFEE-UHFFFAOYSA-N
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Description

1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is a heterocyclic compound that features a furan ring fused to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone typically involves the condensation of furan derivatives with pyridinone precursors. One common method includes the reaction of 3-furan carboxaldehyde with 4-methyl-2-pyridone under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as palladium or other transition metals may be employed to facilitate the reaction and improve yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Furanyl)-4-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan and pyridinone derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives with altered chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or pyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce 1-furan-3-yl-4-methyl-1H-pyridin-2-ol.

Scientific Research Applications

1-(3-Furanyl)-4-methyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Furanyl)-4-methyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-furan-2-yl-4-methyl-1H-pyridin-2-one: Similar structure but with the furan ring attached at a different position.

    1-thiophen-3-yl-4-methyl-1H-pyridin-2-one: Contains a thiophene ring instead of a furan ring.

    1-pyridin-3-yl-4-methyl-1H-pyridin-2-one: Features a pyridine ring in place of the furan ring.

Uniqueness

1-(3-Furanyl)-4-methyl-2(1H)-pyridinone is unique due to its specific arrangement of the furan and pyridinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

943751-76-6

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-(furan-3-yl)-4-methylpyridin-2-one

InChI

InChI=1S/C10H9NO2/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3

InChI Key

RQAJWXMJUYTFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1)C2=COC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-4-methylpyridine (0.66 g, 6.0 mmol), 3-bromofuran (1.7 g, 12 mmol), copper (I) iodide (0.11 g, 0.60 mmol), and potassium carbonate (0.84 g, 6.0 mmol) in N,N-dimethylformamide (12 mL) were heated at 180° C. for 2 hours in a 300 W microwave reactor. The completed reaction mixture is diluted with 10% aqueous ammonium hydroxide solution and extracted 3× with ethyl acetate. The combined extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 1-furan-3-yl-4-methyl-1H-pyridin-2-one (0.65 g, 62%).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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